Cas no 1566200-02-9 (Benzenemethanesulfonamide, α-ethyl-2-fluoro-)

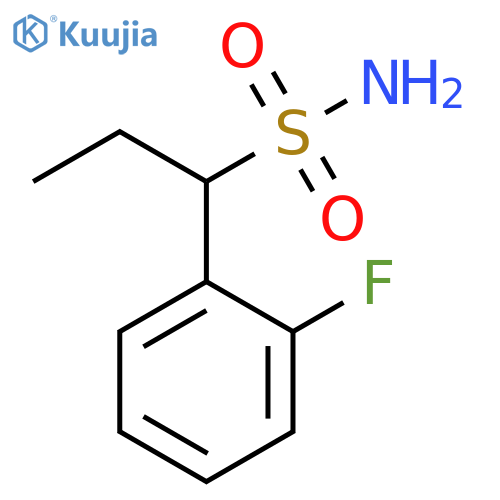

1566200-02-9 structure

商品名:Benzenemethanesulfonamide, α-ethyl-2-fluoro-

Benzenemethanesulfonamide, α-ethyl-2-fluoro- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonamide, α-ethyl-2-fluoro-

- EN300-679576

- 1566200-02-9

- 1-(2-fluorophenyl)propane-1-sulfonamide

-

- インチ: 1S/C9H12FNO2S/c1-2-9(14(11,12)13)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3,(H2,11,12,13)

- InChIKey: FXVUWYQQNMFIAM-UHFFFAOYSA-N

- ほほえんだ: C1(C(CC)S(N)(=O)=O)=CC=CC=C1F

計算された属性

- せいみつぶんしりょう: 217.05727796g/mol

- どういたいしつりょう: 217.05727796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 68.5Ų

じっけんとくせい

- 密度みつど: 1.289±0.06 g/cm3(Predicted)

- ふってん: 342.2±44.0 °C(Predicted)

- 酸性度係数(pKa): 9.97±0.60(Predicted)

Benzenemethanesulfonamide, α-ethyl-2-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679576-0.25g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 0.25g |

$867.0 | 2023-03-11 | ||

| Enamine | EN300-679576-0.1g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 0.1g |

$829.0 | 2023-03-11 | ||

| Enamine | EN300-679576-2.5g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 2.5g |

$1848.0 | 2023-03-11 | ||

| Enamine | EN300-679576-0.5g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 0.5g |

$905.0 | 2023-03-11 | ||

| Enamine | EN300-679576-5.0g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 5.0g |

$2732.0 | 2023-03-11 | ||

| Enamine | EN300-679576-10.0g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 10.0g |

$4052.0 | 2023-03-11 | ||

| Enamine | EN300-679576-0.05g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 0.05g |

$792.0 | 2023-03-11 | ||

| Enamine | EN300-679576-1.0g |

1-(2-fluorophenyl)propane-1-sulfonamide |

1566200-02-9 | 1g |

$0.0 | 2023-06-07 |

Benzenemethanesulfonamide, α-ethyl-2-fluoro- 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1566200-02-9 (Benzenemethanesulfonamide, α-ethyl-2-fluoro-) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量